molecular formula C9H16INO2 B8120574 ethyl N-(2-iodocyclohexyl)carbamate

ethyl N-(2-iodocyclohexyl)carbamate

Cat. No.: B8120574
M. Wt: 297.13 g/mol
InChI Key: IJOLHVTYKFGDDO-UHFFFAOYSA-N
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Description

Ethyl N-(2-iodocyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is of particular interest due to its unique chemical structure, which includes an ethyl group, an iodocyclohexyl moiety, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-iodocyclohexyl)carbamate typically involves the reaction of 2-iodocyclohexylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-iodocyclohexylamine+ethyl chloroformateethyl N-(2-iodocyclohexyl)carbamate+HCl\text{2-iodocyclohexylamine} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-iodocyclohexylamine+ethyl chloroformate→ethyl N-(2-iodocyclohexyl)carbamate+HCl

The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-iodocyclohexyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the cyclohexyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, typically under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include N-(2-hydroxycyclohexyl)carbamate or N-(2-aminocyclohexyl)carbamate.

    Oxidation Reactions: Products include oxo derivatives of the original compound.

    Reduction Reactions: Products include cyclohexylamine derivatives.

Scientific Research Applications

Ethyl N-(2-iodocyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-(2-iodocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the iodocyclohexyl moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate compound with different biological and chemical properties.

    Methyl N-(2-iodocyclohexyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.

    Propyl N-(2-iodocyclohexyl)carbamate: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

This compound is unique due to the presence of the iodocyclohexyl moiety, which imparts distinct chemical reactivity and biological activity. The ethyl group also contributes to its specific pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

IUPAC Name

ethyl N-(2-iodocyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO2/c1-2-13-9(12)11-8-6-4-3-5-7(8)10/h7-8H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOLHVTYKFGDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCCCC1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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